molecular formula C21H26N2O2S B5273516 1-(2-METHOXYPHENYL)-4-[2-(PROPYLSULFANYL)BENZOYL]PIPERAZINE

1-(2-METHOXYPHENYL)-4-[2-(PROPYLSULFANYL)BENZOYL]PIPERAZINE

Cat. No.: B5273516
M. Wt: 370.5 g/mol
InChI Key: JDPKUDVWUYOEEY-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[2-(propylsulfanyl)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a propylsulfanylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[2-(propylsulfanyl)benzoyl]piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methoxyphenyl isocyanate with piperazine to form the intermediate 1-(2-methoxyphenyl)piperazine . This intermediate is then reacted with 2-(propylsulfanyl)benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-[2-(propylsulfanyl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[2-(propylsulfanyl)benzoyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[2-(propylsulfanyl)benzoyl]piperazine involves its interaction with specific molecular targets. The methoxyphenyl group may interact with aromatic residues in proteins, while the propylsulfanylbenzoyl group can form hydrogen bonds and hydrophobic interactions with other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the propylsulfanylbenzoyl group, resulting in different chemical and biological properties.

    4-(2-Propylsulfanylbenzoyl)piperazine: Lacks the methoxyphenyl group, leading to variations in its reactivity and applications.

Uniqueness

1-(2-Methoxyphenyl)-4-[2-(propylsulfanyl)benzoyl]piperazine is unique due to the presence of both the methoxyphenyl and propylsulfanylbenzoyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(2-propylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-3-16-26-20-11-7-4-8-17(20)21(24)23-14-12-22(13-15-23)18-9-5-6-10-19(18)25-2/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPKUDVWUYOEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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